molecular formula C10H14O2 B12315629 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid

3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid

Cat. No.: B12315629
M. Wt: 166.22 g/mol
InChI Key: CVZJZTLSHVMYOU-ONEGZZNKSA-N
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Description

3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid: is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is also known by its IUPAC name, (2E)-3-bicyclo[2.2.1]hept-2-yl-2-propenoic acid . This compound features a bicyclic structure, which is a characteristic of the norbornane framework, and a propenoic acid moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid typically involves the reaction of norbornene derivatives with acrylic acid or its derivatives under specific conditions. One common method includes the Diels-Alder reaction, where a diene (such as cyclopentadiene) reacts with an alkene (such as acrylic acid) to form the bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid exerts its effects is not well-documented. its reactivity can be attributed to the presence of the propenoic acid moiety, which can participate in various chemical reactions. The bicyclic structure also contributes to its stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid is unique due to the presence of both the bicyclic norbornane framework and the propenoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoic acid

InChI

InChI=1S/C10H14O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,11,12)/b4-3+

InChI Key

CVZJZTLSHVMYOU-ONEGZZNKSA-N

Isomeric SMILES

C1CC2CC1CC2/C=C/C(=O)O

Canonical SMILES

C1CC2CC1CC2C=CC(=O)O

Origin of Product

United States

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